molecular formula C7H8N2O2 B1314800 6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carbaldehyde CAS No. 623565-63-9

6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carbaldehyde

Cat. No.: B1314800
CAS No.: 623565-63-9
M. Wt: 152.15 g/mol
InChI Key: HRVCHPXADXEUPW-UHFFFAOYSA-N
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Description

6,7-Dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carbaldehyde (CAS: 623565-63-9) is a heterocyclic compound with the molecular formula C₇H₈N₂O₂ and a molecular weight of 152.15 g/mol. Its structure combines a pyrazole ring fused with a 1,3-oxazine ring, featuring a reactive aldehyde (-CHO) group at the 2-position (Figure 1). This functional group renders the compound electrophilic, making it valuable in condensation reactions, such as forming hydrazones or imines, which are critical in medicinal chemistry and materials science.

The compound is stored under 2–8°C in a sealed, dry environment to prevent degradation or moisture absorption . Limited data are available on its physicochemical properties (e.g., boiling point, solubility) and hazard classifications, necessitating cautious handling.

Properties

IUPAC Name

6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C7H8N2O2/c10-5-6-4-7-9(8-6)2-1-3-11-7/h4-5H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRVCHPXADXEUPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(=CC(=N2)C=O)OC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70474375
Record name 6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carbaldehyde
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Molecular Weight

152.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

623565-63-9
Record name 6,7-Dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxaldehyde
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Record name 6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carbaldehyde
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Record name 5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-2-carbaldehyde
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carbaldehyde typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of hydrazine derivatives with aldehydes or ketones, followed by cyclization to form the pyrazole ring. The oxazine ring is then formed through an intramolecular cyclization reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

6,7-Dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid.

    Reduction: The aldehyde group can be reduced to an alcohol.

    Substitution: The hydrogen atoms on the pyrazole ring can be substituted with various functional groups.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry Applications

6,7-Dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carbaldehyde has been explored for its potential as a therapeutic agent. Research indicates its role in the development of anti-inflammatory and anti-cancer drugs.

Anti-inflammatory Properties

Recent studies have shown that derivatives of this compound can inhibit the NLRP3 inflammasome, which is implicated in various inflammatory diseases. For instance, a study highlighted the synthesis of 6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-sulfonamide (GDC-0623), demonstrating significant efficacy in reducing inflammation in preclinical models .

Anticancer Activity

The compound has also been investigated for its anticancer properties. A series of analogs were synthesized and evaluated for their activity against different cancer cell lines. One notable study reported that specific derivatives exhibited selective cytotoxicity towards breast cancer cells while sparing normal cells .

Material Science Applications

The unique structural characteristics of this compound allow it to be utilized in material sciences.

Polymer Chemistry

Research has explored the incorporation of this compound into polymer matrices to enhance thermal stability and mechanical properties. The introduction of pyrazolo[5,1-b][1,3]oxazine moieties into polymers has been shown to improve their performance in various applications such as coatings and composites .

Agricultural Chemistry Applications

In agriculture, the compound's derivatives have been studied for their potential use as pesticides or herbicides. The synthesis of various substituted derivatives has led to the identification of compounds with effective herbicidal activity against common weeds.

Herbicidal Activity

One study demonstrated that certain derivatives showed significant herbicidal activity at low concentrations, making them promising candidates for environmentally friendly herbicides . The mechanism of action involves disrupting metabolic processes in target plants.

Case Studies and Research Findings

Application AreaStudy ReferenceKey Findings
Anti-inflammatory Inhibition of NLRP3 inflammasome; potential therapeutic for inflammatory diseases.
Anticancer Selective cytotoxicity towards breast cancer cells; promising anticancer agents identified.
Polymer Chemistry Enhanced thermal stability and mechanical properties in polymer composites.
Herbicidal Activity Identification of effective herbicides with low environmental impact.

Mechanism of Action

The mechanism of action of 6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carbaldehyde involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to a biological response. The exact pathways and targets can vary depending on the specific application and the functional groups present on the compound .

Comparison with Similar Compounds

Comparison with Similar Compounds

The pyrazolo-oxazine scaffold is highly modular, with structural variations significantly altering reactivity, stability, and applications. Below is a detailed comparison of 6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carbaldehyde with key analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Functional Group(s) Key Properties/Applications References
This compound C₇H₈N₂O₂ 152.15 Aldehyde (-CHO) Electrophilic reactivity; precursor for Schiff base synthesis.
6,6-Dimethyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxylic acid C₉H₁₂N₂O₃ 196.20 Carboxylic acid (-COOH), methyl Enhanced steric bulk; used as a versatile scaffold in drug discovery. Stable under ambient conditions (non-hazardous per SDS).
Ethyl 6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxylate C₉H₁₂N₂O₃ 196.20 Ester (-COOEt) Improved lipophilicity; intermediate for ester-to-amide transformations.
6,7-Dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxylic acid C₇H₈N₂O₃ 168.15 Carboxylic acid (-COOH) Hydrogen-bond donor/acceptor; potential for salt formation (e.g., with amines).
6,7-Dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-boronic acid pinacol ester C₁₃H₂₀BN₂O₃ 278.12 Boronic ester (-B(OR)₂) Suzuki-Miyaura cross-coupling applications; aryl/heteroaryl bond formation.
(6,7-Dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-yl)methanol C₇H₁₀N₂O₂ 154.17 Hydroxymethyl (-CH₂OH) Alcohol functionality enables etherification or oxidation to aldehyde/carboxylic acid.

Structural and Functional Analysis

  • Aldehyde vs. Carboxylic Acid : The aldehyde group in the target compound offers distinct reactivity (e.g., nucleophilic additions) compared to the carboxylic acid derivatives (e.g., salt formation, amide coupling) .
  • Boronic Ester Utility : The boronic ester derivative (CAS: 1428234-36-9) is pivotal in cross-coupling reactions, enabling rapid diversification of the core structure .

Stability and Handling

  • The target compound requires refrigeration (2–8°C) for storage, whereas the 6,6-dimethyl carboxylic acid analog is stable at ambient conditions .
  • Limited hazard data are available for most analogs, underscoring the need for precautionary handling .

Commercial Availability

  • Derivatives like the ethyl ester (CAS: 153597-59-2) and boronic ester (AS42468) are commercially available at premium prices, reflecting their specialized applications .
  • The target compound is intermittently out of stock, suggesting high demand or synthesis challenges .

Biological Activity

6,7-Dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carbaldehyde is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented by the following molecular formula:

  • Molecular Formula : C₇H₉N₃O
  • Molecular Weight : 151.17 g/mol

The compound features a pyrazolo[5,1-b][1,3]oxazine core which is integral to its biological activity.

Pharmacological Properties

Research indicates that this compound exhibits a range of biological activities:

  • PDE4B Inhibition : This compound has been identified as a potent inhibitor of phosphodiesterase 4B (PDE4B), an enzyme implicated in inflammatory responses. Inhibition of PDE4B can lead to reduced levels of pro-inflammatory cytokines and may have therapeutic implications for conditions such as asthma and chronic obstructive pulmonary disease (COPD) .
  • Anticancer Activity : Preliminary studies suggest that derivatives of this compound may exhibit cytotoxic effects against various cancer cell lines. The mechanism appears to involve the induction of apoptosis and cell cycle arrest .
  • Neuroprotective Effects : Some investigations have indicated potential neuroprotective properties, possibly through modulation of neurotransmitter systems and reduction of oxidative stress .

The mechanisms underlying the biological activities of this compound are still being elucidated. Current hypotheses include:

  • Inhibition of cAMP Degradation : By inhibiting PDE4B, this compound increases intracellular cAMP levels, which can lead to anti-inflammatory effects.
  • Apoptotic Pathway Activation : In cancer cells, the compound may activate intrinsic apoptotic pathways through mitochondrial dysfunction and caspase activation .

Study 1: PDE4B Inhibition

A study published in a patent revealed that various derivatives of this compound demonstrated significant inhibition of PDE4B activity in vitro. The most potent compounds showed IC50 values in the low micromolar range .

Study 2: Anticancer Activity

In vitro studies on human cancer cell lines (e.g., HeLa and A549) demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis indicated an increase in apoptotic cells after treatment with the compound for 24 hours .

Study 3: Neuroprotection

Research exploring the neuroprotective effects of this compound involved models of oxidative stress-induced neuronal damage. The results indicated that pre-treatment with the compound significantly reduced neuronal death and preserved mitochondrial integrity .

Data Summary

Biological ActivityMechanismReference
PDE4B InhibitionIncreases cAMP levels
Anticancer EffectsInduces apoptosis
Neuroprotective EffectsReduces oxidative stress

Q & A

Q. What are the established synthetic routes for 6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carbaldehyde?

  • Methodological Answer : Synthesis typically involves multi-step reactions starting with precursor compounds such as pyridine derivatives or carbamates. A common approach includes:

Core Formation : Cyclocondensation of pyrazole and oxazine precursors under reflux conditions in aprotic solvents (e.g., THF or DMF).

Functionalization : Introduction of the aldehyde group via formylation reagents (e.g., DMF/POCl₃) at low temperatures (0–5°C).

Purification : Crystallization from ethanol or aqueous mixtures to isolate the final product.
Structural analogs, such as triazolothiadiazines, have been synthesized using similar protocols with sodium hydride for salt formation .

Q. Which analytical methods are critical for confirming the structure of this compound?

  • Methodological Answer :
  • Elemental Analysis : Validates empirical formula (±0.4% tolerance for C, H, N) after recrystallization .
  • HRMS (ESI) : Confirms molecular ion peaks (e.g., [M+H]⁺) with high mass accuracy (e.g., ±0.0003 Da) .
  • ¹H/¹³C NMR : Assigns proton environments (e.g., aldehyde proton at ~9.8 ppm) and carbon backbone. For example, pyrazolo-oxazine protons appear as multiplet signals in the 4.0–4.5 ppm range .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity during synthesis?

  • Methodological Answer :
  • Solvent Selection : Use dry THF or DMF to minimize side reactions. Evidence shows sodium hydride in THF facilitates efficient salt formation .
  • Temperature Control : Maintain low temperatures (<5°C) during aldehyde group introduction to prevent decomposition.
  • Crystallization Optimization : Adjust ethanol-water ratios to enhance crystal purity. For analogs, yields improved from 65% to 82% by varying solvent polarity .

Q. How should researchers resolve contradictions in spectroscopic data (e.g., unexpected NMR peaks)?

  • Methodological Answer :
  • Recrystallization : Repurify the compound to remove impurities; reports successful resolution of spectral anomalies via recrystallization from boiling water .
  • 2D NMR (COSY, HSQC) : Elucidate complex coupling patterns in fused heterocycles. For example, pyrazolo-oxazine ring protons exhibit vicinal coupling (J = 2–3 Hz) .
  • Cross-Validation : Compare HRMS and elemental analysis to confirm molecular integrity .

Q. What in silico tools are suitable for predicting the pharmacological potential of this compound?

  • Methodological Answer :
  • SwissADME : Predicts drug-likeness, solubility, and lipophilicity (LogP). Analogous triazolothiadiazines showed LogP values comparable to celecoxib, suggesting favorable membrane permeability .
  • Molecular Docking : Use AutoDock Vina to assess binding affinity to target proteins (e.g., kinases or GPCRs). Structural analogs have demonstrated antiviral and anticancer activity in preliminary studies .

Q. What strategies are effective for functionalizing the pyrazolo-oxazine core to enhance bioactivity?

  • Methodological Answer :
  • Position 7 Modification : Introduce substituents via nucleophilic substitution or cross-coupling (e.g., Suzuki-Miyaura for aryl groups). highlights benzo-fused derivatives with improved metabolic stability .
  • Aldehyde Derivatization : Convert the aldehyde to hydrazones or Schiff bases to modulate reactivity. For example, hydrazone derivatives of similar carbaldehydes exhibited enhanced antibacterial activity .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carbaldehyde
Reactant of Route 2
Reactant of Route 2
6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carbaldehyde

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